trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
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Overview
Description
trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to protect the hydroxyl group . The protected intermediate is then subjected to further reactions to introduce the amino and methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or ketones, while reduction of the amino group may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: In chemistry, trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound to investigate the interactions between similar molecules and biological targets.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its derivatives could be evaluated for activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and tert-butyl groups can influence the compound’s lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 4-aminobenzoate: Used as a building block for the synthesis of antifolates.
tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate: A stereoisomer with similar chemical properties.
Uniqueness: trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both amino and methoxy groups on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGHCFVWYKWWMU-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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